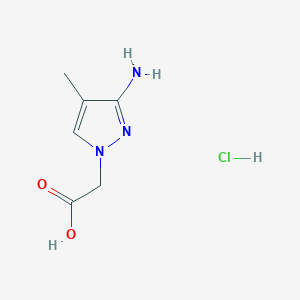

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

CAS No.: 1431964-50-9

Cat. No.: VC2587467

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431964-50-9 |

|---|---|

| Molecular Formula | C6H10ClN3O2 |

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | 2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H |

| Standard InChI Key | FWJKHZFTMWQBQQ-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1N)CC(=O)O.Cl |

| Canonical SMILES | CC1=CN(N=C1N)CC(=O)O.Cl |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1431964-50-9 |

| Molecular Formula | C₆H₁₀ClN₃O₂ |

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | 2-(3-amino-4-methylpyrazol-1-yl)acetic acid hydrochloride |

Structural Characteristics

Molecular Structure

The structure of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride consists of several key components:

-

A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)

-

An amino group (-NH₂) at position 3 of the pyrazole ring

-

A methyl group (-CH₃) at position 4 of the pyrazole ring

-

An acetic acid moiety (-CH₂COOH) attached to the pyrazole nitrogen at position 1

-

A hydrochloride salt form (HCl)

Chemical Properties

The presence of specific functional groups contributes to the compound's chemical behavior and reactivity:

-

The amino group at position 3 serves as a hydrogen bond donor and can participate in nucleophilic reactions.

-

The pyrazole ring possesses aromatic properties and can engage in various electrophilic and nucleophilic substitution reactions.

-

The acetic acid group contributes to the compound's acidic properties and potential for esterification.

-

The hydrochloride salt formation enhances water solubility compared to the free base form.

Synthesis and Preparation Methods

Proposed Synthetic Route

Based on similar pyrazole derivatives, a general synthetic route may include:

-

Formation of the pyrazole ring through the reaction of a hydrazine derivative with a suitable β-dicarbonyl compound

-

Introduction of the methyl group at position 4 through alkylation or using appropriately substituted starting materials

-

Introduction of the amino group at position 3 through nitration followed by reduction

-

N-alkylation with an appropriate haloacetic acid ester

-

Hydrolysis of the ester to obtain the carboxylic acid

-

Formation of the hydrochloride salt through treatment with hydrochloric acid

Optimization Parameters

Reaction conditions such as temperature, solvent, and pH play crucial roles in optimizing the synthesis of this compound. These parameters must be carefully controlled to achieve high yields and purity.

Comparative Analysis with Related Compounds

Structural Analogues

There are several structural analogues that share similarities with (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride. The table below provides a comparative analysis:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Differences | CAS Number |

|---|---|---|---|---|

| (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid | C₆H₉N₃O₂ | 155.15 | Free base form (non-hydrochloride) | 1795188-05-4 |

| (3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride | C₆H₁₀ClN₃O₂ | 191.61 | Methyl group at position 5 instead of 4 | 1431970-17-0 |

| (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | C₆H₉N₃O₂ | 155.15 | Amino group at position 4, methyl at position 3 | 1795188-05-4 |

| (3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid | C₆H₈IN₃O₂ | ~281.05 | Contains iodine at position 4, methyl at position 5 | Not specified |

| 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride | C₆H₇ClF₃N₃O₂ | 245.59 | Contains trifluoromethyl group instead of methyl | 1442093-18-6 |

Structure-Activity Relationships

The positioning of functional groups on the pyrazole ring can significantly affect the compound's biological activity and physicochemical properties:

-

The position of the amino group (3 vs. 4) influences hydrogen bonding capabilities and interactions with biological targets

-

The position of the methyl group (4 vs. 5) affects the electron distribution within the pyrazole ring

-

The presence of the hydrochloride salt enhances water solubility compared to the free base form

Physical and Chemical Properties

Physical State and Appearance

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride typically appears as a solid powder at room temperature.

Solubility Profile

As a hydrochloride salt, this compound demonstrates enhanced solubility in water compared to its free base form. This property makes it advantageous for various applications requiring aqueous solutions:

-

Increased solubility in polar solvents

-

Decreased solubility in non-polar solvents

-

pH-dependent solubility profile

Stability Considerations

The stability of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is influenced by several factors:

-

Temperature: Recommended storage at room temperature

-

Humidity: Protection from excessive moisture is advisable

-

Light exposure: Protection from prolonged direct light may be beneficial

-

pH conditions: Stability varies under different pH environments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume